Chloromethyl propionate
Overview
Description
Chloromethyl propionate is an organic compound with the molecular formula C4H7ClO2. It is an ester derived from propionic acid and chloromethanol. This compound is known for its utility in various chemical reactions and industrial applications due to its reactive chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl propionate can be synthesized through the esterification of propionic acid with chloromethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting propionic acid with chloromethanol in the presence of a strong acid catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl propionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and chloromethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted esters or ethers.
Hydrolysis: Propionic acid and chloromethanol.
Oxidation: Propionic acid or corresponding aldehydes.
Scientific Research Applications
Chloromethyl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of chloromethyl propionate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The ester linkage in the compound can also be hydrolyzed under acidic or basic conditions, leading to the formation of propionic acid and chloromethanol.
Comparison with Similar Compounds
Methyl Propionate: An ester with a similar structure but lacks the chloromethyl group.
Ethyl Propionate: Another ester with a similar structure but with an ethyl group instead of a chloromethyl group.
Chloromethyl Acetate: Similar to chloromethyl propionate but derived from acetic acid instead of propionic acid.
Uniqueness: this compound is unique due to its chloromethyl group, which imparts higher reactivity compared to other esters like methyl propionate and ethyl propionate. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
chloromethyl propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-4(6)7-3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBBPNVBJSIADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968846 | |
Record name | Chloromethyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5402-53-9 | |
Record name | NSC5134 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloromethyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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